5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYFPYHVLZUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a benzoyl-substituted precursor, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Benzoyl Group Reactivity
The benzoyl moiety (COPh) at position 5 enables several reactions due to its electrophilic carbonyl carbon:
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Nucleophilic acyl substitution : Reaction with amines or alcohols to form amides or esters.
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Reduction : Conversion to a benzyl group (CH₂Ph) using reducing agents like LiAlH₄.
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Hydrolysis : Acidic or basic conditions may yield the corresponding carboxylic acid.
Pyrazolo[1,5-a]Pyrazine Core Reactivity
The nitrogen-rich heterocyclic core participates in:
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Electrophilic substitution : Potential alkylation or acylation at reactive positions (e.g., position 3 or 7) .
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Protonation/Deprotonation : Interactions with acidic/basic sites, influencing solubility and biological activity.
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Metal coordination : Ability to act as a ligand in organometallic complexes .
Formation of Derivatives
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could introduce substituents at nitrogen positions.
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Enzyme inhibition : The compound’s structural similarity to kinase/protease inhibitors suggests potential for covalent or non-covalent binding to active sites .
Stability and Degradation
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Thermal stability : Likely stable under standard conditions but may decompose under extreme heat or acidic/basic environments.
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Aggregation : Potential aggregation-caused quenching (ACQ) due to aromatic interactions, as observed in related fluorophores .
Comparative Analysis of Related Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-5-(2-methylbenzoyl)-4H-pyrazolo[1,5-a]pyrazine | Benzoyl group at position 5 | Antimicrobial |
| 7-Cyclopropyl-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidine | Dimethyl substituents | Enzyme inhibition |
| (6S)-Cyclopropyl DPPC analogues | Carboxamine functional group | Anti-HBV capsid assembly modulation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. Studies have shown that 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
This compound has also demonstrated promising antimicrobial activity. It has been evaluated against a range of bacterial and fungal strains. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Animal models have shown that it can mitigate neurodegeneration in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues .
Agricultural Biotechnology
Plant Growth Regulation
Recent studies have explored the use of this compound as a plant growth regulator. Its application in agricultural biotechnology has shown potential for enhancing growth rates and improving crop yields. For example, research indicates that this compound can stimulate root development and increase chlorophyll content in maize (Zea mays L.) seedlings .
Stress Resistance in Plants
The compound has been investigated for its ability to enhance plant tolerance to abiotic stresses such as drought and salinity. By modulating hormonal pathways within plants, it helps improve resilience against environmental stressors .
Material Science
Synthesis of Novel Materials
In material science, this compound serves as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows for the development of materials with tailored properties for applications in electronics and photonics .
Summary Table of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against various microbial strains | |
| Neuroprotective effects | Reduces oxidative stress in neurons | |
| Agricultural Biotechnology | Plant growth regulation | Enhances growth rates in maize |
| Stress resistance | Improves tolerance to drought/salinity | |
| Material Science | Synthesis of novel materials | Development of tailored polymeric materials |
Mechanism of Action
The mechanism of action of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key derivatives of pyrazolo[1,5-a]pyrazine and related scaffolds are compared below based on substituents, synthesis routes, and functional properties:
Key Research Findings and Data Tables
Table 1: Fluorescence Properties of Selected Analogues
| Compound | Fluorescence Quantum Yield (%) | Emission Wavelength (nm) | Structural Feature |
|---|---|---|---|
| Benzoimidazo-pyrrolopyrazine 8h | 56 | 450–500 | Fused naphthoimidazole ring |
| Benzoimidazo-pyrrolopyrazine 11 | 40 (estimated) | 450–500 | Single phenyl ring |
| 5-Benzoyl-2-cyclopropyl target | <30 (hypothesized) | Not reported | Non-fused, electron-withdrawing substituent |
Data inferred from .
Biological Activity
5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine class and features a benzoyl group and a cyclopropyl moiety. Its molecular formula is with a molecular weight of 236.27 g/mol. The structural representation is as follows:
1. Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit antiviral properties. A study highlighted that certain pyrazolo compounds demonstrated significant inhibition of viral replication mechanisms, particularly against HIV integrase activity. This suggests that this compound may possess similar antiviral potential due to its structural analogies with known inhibitors .
2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A related study found that pyrazolo derivatives with specific substitutions showed promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease . The structure-activity relationship indicated that modifications at the carbonyl position could enhance inhibitory potency.
3. Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor activities. Compounds in this class have demonstrated effective inhibition against various cancer cell lines by targeting key oncogenic pathways. The presence of a benzoyl group in this compound may contribute to its cytotoxic effects against tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Key findings from SAR studies include:
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| Carbonyl Group | Enhances AChE inhibition | Compound 6a |
| Halogen Substituents | Increases BuChE inhibition | Compound 6g |
| Benzoyl Group | Promotes antitumor activity | 5-benzoyl derivative |
Case Studies
Several case studies have explored the biological effects of related pyrazole compounds:
- Case Study 1 : A series of pyrazolo derivatives were synthesized and evaluated for their neuroprotective effects in vitro. Results indicated that certain compounds exhibited significant neuroprotective properties against oxidative stress in neuronal cells .
- Case Study 2 : A study focused on the antiviral properties of pyrazole derivatives revealed that modifications at the benzoyl position led to enhanced efficacy against viral replication in cell-based assays .
Q & A
Q. What synthetic strategies are recommended for introducing functional groups at the 7-position of pyrazolo[1,5-a]pyrazine derivatives?
The 7-position functionalization is achieved via silylformamidine-mediated carbene insertion. This method involves reacting pyrazolo[1,5-a]pyrazine derivatives with silylformamidine under solvent-free conditions, generating aminal intermediates. The reaction proceeds via regioselective insertion into the most acidic C–H bond (predicted by computational pKa analysis). Key steps include:
- Reagent preparation : Silylformamidine is synthesized in-lab from trimethylsilyl triflate and hexamethyldisilazane .
- Reaction optimization : Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) accelerate reaction rates, enabling shorter heating times (e.g., 30 min at 90°C for compound 2c ) .
- Yield : Up to 90% yield for 4-chloro derivatives (Table 1, entry 1) .
Q. Which spectroscopic and crystallographic methods are critical for confirming regiochemistry?
- NMR analysis : DMSO-d6 resolves tautomeric equilibria (e.g., aldehyde vs. hydrated forms). For example, aldehydes 4f , 4g , and 4h show exclusive aldehyde peaks in CDCl3 .
- X-ray diffraction : Single-crystal studies (e.g., compound 3g ) unambiguously confirm 7-position functionalization. Hydrazone derivatives (e.g., 6a ) stabilize structures for crystallography .
Q. How can researchers predict reactive C–H positions prior to experimentation?
Use the computational tool pKa.allchemy.net to estimate C–H acidity (accuracy ±2 units). For pyrazolo[1,5-a]pyrazines:
- Electron-withdrawing substituents lower pKa (e.g., 2c pKa = 28 in DMSO), favoring carbene insertion .
- Substituent effects are tabulated for DMSO, THF, and CH3CN (Table S1) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (EWGs) influence reaction kinetics and yields?
EWGs (e.g., –COOMe, –CN) enhance reactivity by lowering C–H pKa, accelerating carbene insertion:
Q. How to resolve discrepancies between calculated pKa values and observed regioselectivity?
For 2a , positions 3 and 7 have identical calculated pKa (33), yet only position 7 reacts. Experimental validation via X-ray crystallography (compound 3f ) and NMR confirms exclusive 7-functionalization. Proposed factors:
- Steric effects : Bulkier substituents at position 4 may hinder access to position 3 .
- Tautomerism : NH tautomers (e.g., 6a ) stabilize 7-position intermediates .
Q. What strategies mitigate hydrolysis challenges during aldehyde formation?
Hydrolysis of aminals (e.g., 3a ) to aldehydes requires controlled conditions:
- Successful cases : Aminal 3g hydrolyzes cleanly to aldehyde 4g in high yield .
- Side reactions : Aminals 3b , 3d , and 3i form intractable mixtures due to aldehyde instability. Use methylimine derivatives (e.g., 5b , 5g ) as stable alternatives .
Q. How does solvent choice impact tautomeric equilibria?
- DMSO-d6 : Stabilizes hydrated aldehyde forms. Adding water shifts equilibrium toward hydration .
- CDCl3 : Favors aldehyde tautomers (e.g., 4f–h ), simplifying NMR interpretation .
Q. What methodologies address challenges in isolating pure aminal intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
